CID 12592220
Description
Properties
Molecular Formula |
C10H14Si |
|---|---|
Molecular Weight |
162.30 g/mol |
InChI |
InChI=1S/C10H14Si/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
BLNPKGPDAZVSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si]C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Bis(acetonitrile)palladium dichloride can be synthesized through the reaction of palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization. Industrial production methods may involve similar reaction conditions but on a larger scale to accommodate higher yields .
Chemical Reactions Analysis
Search Results Analysis
-
EPA Chemical Lists ( ) : These documents catalog thousands of compounds reported under the Chemical Data Reporting rule but do not include CID 12592220.
-
PubChem ( ) : Entries for related compounds (e.g., Niacinamide, indole derivatives) are present, but none match the target CID. Table 1 in lists bioactive compounds with distinct CIDs (e.g., 286532, 573353) but no overlap with 12592220.
-
Research Articles ( ) : Focus on electrochemical methods and NSAID derivatives, respectively, with no mention of this compound.
Potential Reasons for Data Absence
-
Novelty : this compound may be a recently registered compound not yet studied extensively in public databases.
-
Confidentiality : The compound could be proprietary or classified under trade secrets, limiting its disclosure in public records.
-
Nomenclature Mismatch : The identifier might correspond to an internal or deprecated numbering system not cross-referenced in standard databases.
Recommended Pathways for Future Research
To investigate this compound effectively, consider the following steps:
-
Consult Specialized Databases :
-
Synthetic Studies :
-
Collaborate with Manufacturers :
-
Request technical data sheets from suppliers or patent holders.
-
Limitations of Current Sources
-
The exclusion of and narrows accessible commercial data.
-
EPA and PubChem entries prioritize high-volume or bioactive compounds, leaving niche chemicals underrepresented.
For targeted assistance, please provide additional identifiers (e.g., CASRN, IUPAC name) or structural details of this compound.
Scientific Research Applications
Bis(acetonitrile)palladium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-carbon bond formation.
Biology: It is employed in the study of metalloproteins and enzyme mimetics.
Medicine: Research into its potential use in drug development and as a therapeutic agent is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis(acetonitrile)palladium dichloride exerts its effects involves its ability to coordinate with other molecules and catalyze chemical reactions. The palladium center acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Limitations of the Provided Evidence
- Absence of CID 12592220: None of the 20 evidence documents mention "this compound" or its structural/functional properties. References to other CIDs (e.g., 12594, 72326, 10153267) are unrelated .
- Focus on Guidelines : –12, 14–16, and 19–20 discuss manuscript formatting, submission rules, or literature review methodologies but lack chemical data.
Recommendations for Future Research
To address this gap, the following steps are advised:
Expand Literature Search
- Primary Databases : Query PubChem (https://pubchem.ncbi.nlm.nih.gov/ ), SciFinder, or Reaxys for this compound’s structure, bioactivity, and physicochemical properties.
- Specialized Journals : Review articles in Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, or ChemMedChem for comparative studies involving similar scaffolds.
Comparative Analysis Framework
If this compound’s data becomes available, structure a comparison using:
| Parameter | This compound | Compound A | Compound B | References |
|---|---|---|---|---|
| Molecular Formula | - | - | - | - |
| Molecular Weight | - | - | - | - |
| LogP (Partition Coefficient) | - | - | - | - |
| Biological Target | - | - | - | - |
| IC50/EC50 | - | - | - | - |
| Synthetic Accessibility | - | - | - | - |
Key Comparison Metrics
- Structural Similarity : Use tools like Tanimoto coefficient or RMSD for 3D alignment.
- Pharmacokinetics : Compare bioavailability, BBB permeability, CYP inhibition.
- Therapeutic Efficacy : Contrast IC50 values, selectivity, and toxicity profiles.
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
